

Spectroscopic Fingerprinting of Hinokiol: A Technical Guide for Identification

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Compound of Interest

Compound Name: *Hinokiol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the identification and characterization of **hinokiol**, a bioactive neolignan found in plants of the *Magnolia* genus. This document details the experimental protocols and presents key quantitative data derived from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like **hinokiol**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous identification.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of **hinokiol** is outlined below. Specific parameters may be adjusted based on the instrumentation available.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **hinokiol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can influence chemical shifts, particularly for labile protons like hydroxyl groups[1].

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR[2].
- ^1H NMR Acquisition:
 - Record the spectrum at room temperature.
 - Use the residual solvent peak as an internal reference (e.g., CHCl_3 at 7.26 ppm)[2].
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Record the spectrum using the same sample.
 - Use the solvent peak as an internal reference (e.g., CDCl_3 at 77.23 ppm)[2].
 - Employ proton decoupling to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Quantitative NMR Data for Hinokiol

The following tables summarize the characteristic ^1H and ^{13}C NMR chemical shifts for **hinokiol**.

Table 1: ^1H NMR Spectroscopic Data for **Hinokiol**[1][3]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
OH	9.19, 9.33	s (broad)	-	DMSO-d ₆
Aromatic H	6.7 - 7.3	m	-	DMSO-d ₆
-CH=	5.81 - 6.12	m	-	CDCl ₃
=CH ₂	5.08 - 5.15	m	-	CDCl ₃
-CH ₂ - (allyl)	3.44	d	6.6	CDCl ₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **Hinokiol**[\[2\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)	Solvent
Aromatic C	115.4 - 150.1	CDCl ₃
-CH=	137.5	CDCl ₃
=CH ₂	116.1	CDCl ₃
-CH ₂ - (allyl)	40.0	CDCl ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.

- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Processing:** Process the interferogram to obtain the final spectrum.

Characteristic IR Absorption Bands for Hinokiol

Table 3: FT-IR Spectroscopic Data for **Hinokiol**[\[1\]](#)

Functional Group	Wavenumber (cm^{-1})	Description
O-H (hydroxyl)	~3260	Strong, broad
C-H (aromatic)	~3120	Stretching
C-H (aliphatic)	2850-3000	Stretching
C=C (aromatic)	1500-1600	Stretching
C-O (phenol)	~1200	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic rings in **hinokiol**.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **hinokiol** in a UV-transparent solvent (e.g., methanol, ethanol, or n-hexane). A typical concentration is 0.005 mg/mL[\[4\]](#).
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the sample over a wavelength range of approximately 200-400 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

UV-Vis Absorption Maxima for Hinokiol

The position of the absorption maximum is sensitive to the solvent used.[\[1\]](#)

Table 4: UV-Vis Spectroscopic Data for **Hinokiol**^[1]

Solvent	λ_{max} (nm)
Methanol	290-291
n-Hexane	Shifted to higher wavelength
Acetonitrile	Shifted to shorter wavelength

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Ionize the sample using an appropriate method (e.g., ESI, APCI).
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- **Detection:** Detect the ions to generate the mass spectrum.

For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.^[5]

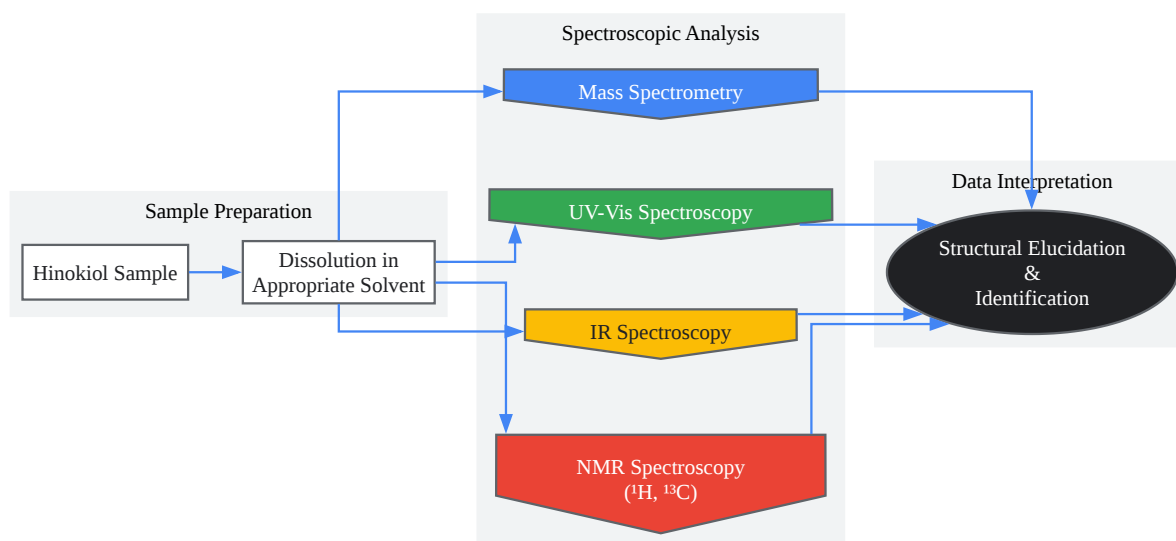
Mass Spectrometric Data for Hinokiol

Table 5: Mass Spectrometry Data for **Hinokiol**^{[6][7]}

Ion	m/z (observed)	m/z (calculated)	Method
[M+H] ⁺	267.1375	267.1380	HRMS
[M-H] ⁻	265	-	MS

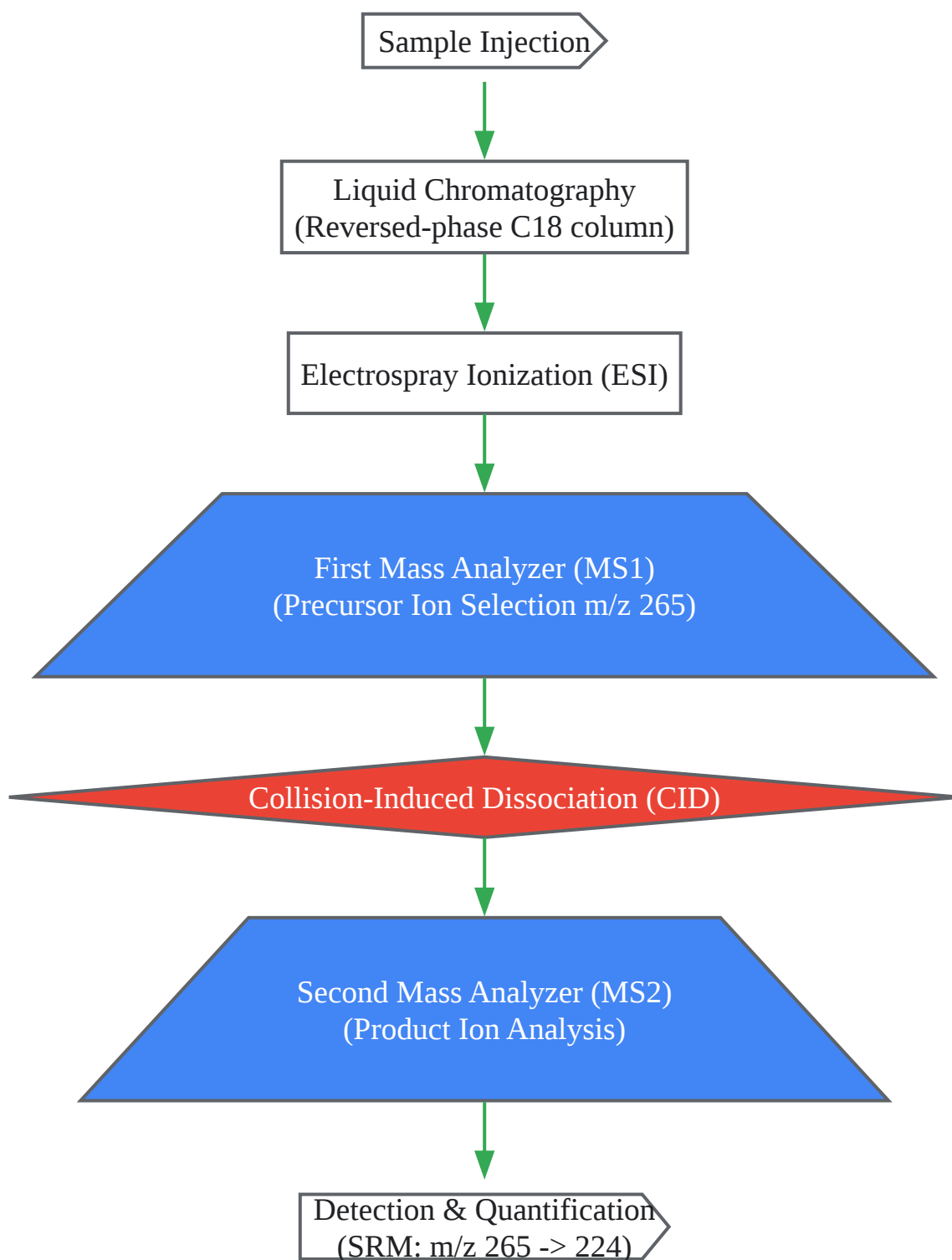
Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic identification of **hinokiol**.



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General workflow for the spectroscopic identification of **hinokiol**.



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LC-MS/MS workflow for the quantification of **hinokiol**.

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